PD173074

説明

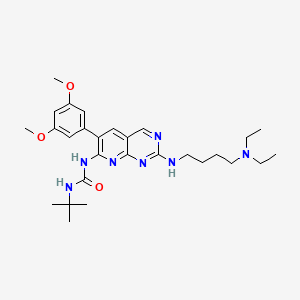

has antineoplastic activity; a protein kinase inhibitor and angiogenesis inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCUKNQANPLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176363 | |

| Record name | PD-173074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219580-11-7 | |

| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 173074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-173074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 173074 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-173074 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD173074

For Researchers, Scientists, and Drug Development Professionals

Introduction: PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive ATP Inhibition

This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the FGFR kinase domain.[1][5][6] It binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the kinase domain.[7] This blockade of autophosphorylation is a critical step in halting the downstream signaling cascades that are normally initiated by FGF binding.[7][8]

Primary Molecular Targets and Selectivity

This compound demonstrates high affinity for FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][9] Its selectivity for FGFRs is significantly higher than for other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, where the inhibitory concentrations are over 1000-fold greater.[1][9] This selectivity is crucial for minimizing off-target effects in a research and potential therapeutic context.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| FGFR1 | ~21.5 - 25[1][6][9][10] | ~40[1][6] | Potent inhibition of FGFR1 autophosphorylation observed at 1-5 nM.[1][9] |

| FGFR3 | ~5[1] | - | Highly potent inhibition of FGFR3 autophosphorylation at ~5 nM.[1] |

| VEGFR2 | ~100 - 200[1][9][10] | - | Also a target, but with lower affinity than FGFR1 and FGFR3. |

| PDGFR | >17,600 | - | Demonstrates high selectivity over PDGFR. |

| c-Src | >19,800 | - | Demonstrates high selectivity over c-Src. |

| EGFR | >50,000 | - | Negligible activity. |

| InsR | >50,000 | - | Negligible activity. |

| MEK | >50,000 | - | Negligible activity. |

| PKC | >50,000 | - | Negligible activity. |

Downstream Signaling Pathways

Inhibition of FGFR autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for tumor cell proliferation and survival. The primary pathways affected are:

-

RAS-RAF-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation. This compound has been shown to block the activation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[9][11][12][13]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth. Inhibition of FGFR by this compound can lead to a reduction in the activation of this pro-survival pathway.[7]

-

JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation. This compound has been observed to decrease the phosphorylation of STAT3, a key component of this pathway.[7][14]

The following diagram illustrates the points of intervention of this compound in the FGFR signaling network.

Cellular Effects of this compound

The inhibition of these key signaling pathways by this compound translates into several observable cellular effects, particularly in cancer cells that are dependent on FGFR signaling:

-

Inhibition of Cell Proliferation: this compound has been consistently shown to inhibit the proliferation of various cancer cell lines, including those from gastric cancer, cholangiocarcinoma, multiple myeloma, and small cell lung cancer.[1][14][15][16]

-

Induction of Apoptosis: By blocking pro-survival signals, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1][14]

-

Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the G1 phase of the cell cycle, preventing them from progressing to the S phase and replicating their DNA.[13][17]

-

Inhibition of Angiogenesis: Through its inhibitory effect on VEGFR2, this compound can also block the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.[1]

-

Mesenchymal-Epithelial Transition (MET): In some contexts, this compound has been shown to induce MET, which can suppress cancer cell invasion and metastasis.[12]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on the enzymatic activity of FGFR.

Objective: To quantify the concentration of this compound required to inhibit 50% of the FGFR kinase activity (IC50).

Materials:

-

Recombinant human FGFR1 or FGFR3 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the diluted this compound.

-

Add the recombinant FGFR kinase to each well.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

Objective: To determine the IC50 of this compound for inhibiting the growth of a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., KMS11, H-510)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.

Objective: To confirm that this compound inhibits the phosphorylation of FGFR and downstream targets like ERK.

Materials:

-

Cancer cell line of interest

-

This compound

-

FGF2 (or other appropriate ligand)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture the cells to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a ligand like FGF2 for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

The following diagram provides a logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its mechanism of action is centered on the competitive inhibition of ATP binding to the FGFR kinase domain, which leads to the suppression of key downstream signaling pathways, including the RAS-RAF-MAPK-ERK and PI3K-AKT pathways. This multifaceted inhibition results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on FGFR signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar kinase inhibitors in both basic research and drug development settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. 1-tert-butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (this compound), a selective tyrosine kinase inhibitor of fibroblast growth factor receptor-3 (FGFR3), inhibits cell proliferation of bladder cancer carrying the FGFR3 gene mutation along with up-regulation of p27/Kip1 and G1/G0 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

PD173074: A Technical Guide to a Potent FGFR Inhibitor

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research and studies of developmental biology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Compound Details

| Property | Value |

| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |

| Molecular Formula | C₂₈H₄₁N₇O₃ |

| Molecular Weight | 523.67 g/mol [1][2][3] |

| CAS Number | 219580-11-7[1][2][3] |

| Appearance | Yellow solid[3] |

| Solubility | Soluble in DMSO (100 mg/mL) and ethanol (52.37 mg/mL)[1][3] |

Primary Targets and Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades.

The primary targets of this compound are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3) .[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , though with a lower potency compared to its effects on FGFR1.[1][4][5] The selectivity of this compound is a key feature, with significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound has been quantified through various in vitro assays, with IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values providing a measure of its potency.

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| FGFR1 | Cell-free assay | ~25[4][5] | ~40[4] |

| Autophosphorylation | 1-5[4][5] | ||

| FGFR3 | Cell-free assay | 5 | |

| Autophosphorylation | ~5[4] | ||

| VEGFR2 | Cell-free assay | 100-200[4][5] | |

| Autophosphorylation | 100-200[4] | ||

| PDGFR | Cell-free assay | 17,600[1] | |

| c-Src | Cell-free assay | 19,800[1] | |

| EGFR | Cell-free assay | >50,000[1] | |

| InsR | Cell-free assay | >50,000[1] | |

| MEK | Cell-free assay | >50,000[1] | |

| PKC | Cell-free assay | >50,000[1] |

Signaling Pathway Inhibition

This compound effectively blocks the signaling cascades initiated by FGF binding to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[5][6]

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the IC₅₀ of this compound against a target kinase, such as FGFR1.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range of concentrations of this compound dissolved in DMSO.

-

Incubation: Pre-incubate the kinase and substrate with the various concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a radioactive isotope like ³²P-ATP, to the mixture. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA) to precipitate the proteins and substrate.

-

Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the substrate.

-

Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Applications

In animal models, this compound has been shown to effectively inhibit angiogenesis induced by both FGF and VEGF.[1][4] Administration of this compound has been demonstrated to block the in vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH 3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of targeting the FGFR pathway in cancer therapy.

Conclusion

This compound is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. The ability of this compound to inhibit cell proliferation, induce apoptosis, and block angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various cancers.

References

- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 2. stemcell.com [stemcell.com]

- 3. PD 173074 ≥97% (HPLC), FGF and VEGF receptor inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor

This technical guide provides an in-depth overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the inhibitor's mechanism and context.

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes.[8][9]

Quantitative Data: Inhibition Profile and Efficacy

The potency and selectivity of this compound have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value (nM) | Source(s) |

| FGFR3 | 5 | [3][4][5] |

| FGFR1 | ~21.5 - 25 | [3][4][5][10] |

| VEGFR2 (KDR) | ~100 - 200 | [3] |

| PDGFR | 17,600 | [10] |

| c-Src | 19,800 | [10] |

| EGFR | > 50,000 | [10] |

| InsR | > 50,000 | [10] |

| MEK | > 50,000 | [10] |

| PKC | > 50,000 | [10] |

Note: this compound also demonstrates an inhibitory constant (Ki) of approximately 40 nM for FGFR1.[3][11]

Table 2: Cellular Activity of this compound

| Cell Line / Model | Assay Type | Effect | IC50 Value (nM) | Source(s) |

| FGFR3-expressing Myeloma Cells (KMS11, KMS18) | Cell Viability | Reduced Viability | < 20 | [3][6] |

| Cerebellar Granule Neurons | FGF-2 Promoted Survival | Inhibition of Survival | 12 | [3] |

| PC12 Cells & Granule Neurons | FGF-2 Stimulated Neurite Outgrowth | Inhibition of Outgrowth | 22 | [8][11] |

| Urothelial Carcinoma Cells (FGFR3 mutant) | Proliferation/Viability | Inhibition | Nanomolar range | [12] |

| Cholangiocarcinoma Cells (TFK-1, KKU-213, RBE) | Cell Viability | Reduced Viability | 6,600 - 11,000 | [13] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosing | Effect | Source(s) |

| KMS11 Myeloma | Not specified | Delayed tumor growth, increased survival | [3][6] |

| H-510 SCLC | Daily oral admin. for 28 days | Impaired tumor growth, increased median survival | [14] |

| H-69 SCLC | Daily oral admin. for 28 days | Induced complete, long-lasting responses in 50% of mice | [7][9][14] |

| FGF or VEGF-induced Angiogenesis (Mouse model) | 1-2 mg/kg/day | Blocked angiogenesis with no apparent toxicity | [3][6] |

FGFR Signaling Pathway and Point of Inhibition

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor proteins like FRS2, leading to the initiation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively govern cell proliferation, survival, and differentiation.[17][19]

Caption: Canonical FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro FGFR1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the enzymatic inhibition of FGFR1.[3][6]

-

Reaction Setup: Prepare a total reaction volume of 100 µL in a 96-well plate.

-

Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and 0.2 mM sodium orthovanadate.

-

Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 µg/mL.

-

Inhibitor: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.

-

Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.

-

Incubation: Incubate the plate at 25°C for 10 minutes.

-

Termination: Stop the reaction by adding 30% trichloroacetic acid.

-

Measurement: Precipitate the material onto glass-fiber filter mats and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.

-

Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with this compound at varying concentrations (e.g., 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate IC50 values.

Drug Discovery and Characterization Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to validation in complex biological systems. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.

References

- 1. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rndsystems.com [rndsystems.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | Signaling by FGFR [reactome.org]

- 16. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 17. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

PD173074: A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs).[1][2][3] As an ATP-competitive inhibitor, this compound has become an invaluable tool in dissecting the complex signaling networks governed by FGFs and their receptors.[3][4] Aberrant FGFR signaling is a known driver in various pathologies, particularly in oncology, where it can promote cell proliferation, survival, migration, and angiogenesis.[5][6][7] This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on key signal transduction pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFRs.[3][4] This prevents the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the initiation of downstream signaling cascades.[4][8] While it is a pan-FGFR inhibitor, it shows particular potency against FGFR1 and FGFR3.[2][3] Its activity also extends to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key RTK involved in angiogenesis, though with lower potency compared to FGFR1.[2][4][9] The selectivity of this compound is a key feature; it is approximately 1,000-fold more selective for FGFR1 than for other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Src, Epidermal Growth Factor Receptor (EGFR), and Insulin Receptor (InsR).[2][4][9]

Quantitative Data: Inhibitory Profile and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| FGFR1 | Cell-free | ~21.5 - 25 | ~40 | [2][4][9][10] |

| FGFR1 (Autophosphorylation) | Cellular | 1 - 5 | - | [4][9][10] |

| FGFR3 | Cell-free | 5 | - | [2][3] |

| FGFR3 (Autophosphorylation) | Cellular | ~5 | - | [4] |

| VEGFR2 | Cell-free | ~100 - 200 | - | [2][4][9] |

| VEGFR2 (Autophosphorylation) | Cellular | 100 - 200 | - | [4][10] |

| PDGFR | Cell-free | 17,600 | - | [2] |

| c-Src | Cell-free | 19,800 | - | [2] |

| EGFR | Cell-free | > 50,000 | - | [2] |

| InsR | Cell-free | > 50,000 | - | [2] |

| MEK | Cell-free | > 50,000 | - | [2] |

| PKC | Cell-free | > 50,000 | - | [2] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference(s) |

| KKU-213 | Cholangiocarcinoma | Reduced Cell Viability | ~8.4 µM | [1] |

| RBE | Cholangiocarcinoma | Reduced Cell Viability | ~11 µM | [1] |

| TFK-1 | Cholangiocarcinoma | Reduced Cell Viability | ~6.6 µM | [1] |

| KKU-100 | Cholangiocarcinoma | Reduced Cell Viability | ~16 µM | [1] |

| KMS11, KMS18 | Multiple Myeloma | Reduced Cell Viability | < 20 nM | [4] |

| NCI-H1581 | - | Growth Inhibition | 12.25 nM | [4] |

| KG-1 | - | Growth Inhibition | 51.29 nM | [4] |

| H-510, H-69 | Small Cell Lung Cancer | Proliferation Inhibition | Dose-dependent | [11] |

| 4T1 | Murine Mammary Tumor | Apoptosis Induction | Concentration-dependent | [6] |

| HOC313 | Head and Neck Squamous Cell Carcinoma | Proliferation & Invasion Suppression | Not specified | [12] |

Role in Core Signal Transduction Pathways

This compound-mediated inhibition of FGFR phosphorylation blocks multiple downstream signaling cascades critical for oncogenesis.

RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8][13] Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, creating docking sites for the GRB2-SOS complex, which in turn activates RAS.[13] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK1/2.[8][13] Activated ERK translocates to the nucleus to regulate gene expression. This compound effectively blocks this pathway by preventing the initial FGFR-mediated phosphorylation of FRS2, leading to reduced activation of MEK and ERK.[12][14][15] This inhibitory action has been demonstrated in various cell types, including oligodendrocyte progenitors and cancer cells.[9][14]

References

- 1. mdpi.com [mdpi.com]

- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of FGFR signaling by this compound improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

PD173074 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. The FGF/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway through genetic alterations such as gene amplification, activating mutations, and chromosomal translocations has been implicated in the pathogenesis of various human cancers. Consequently, targeting FGFRs with inhibitors like this compound has emerged as a promising therapeutic strategy in oncology.

This technical guide provides an in-depth overview of the applications of this compound in cancer research. It summarizes key quantitative data, details experimental protocols for its use, and visualizes the signaling pathways it modulates.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the kinase domain of FGFRs. It exhibits high potency against FGFR1 and FGFR3, with IC50 values of approximately 21.5 nM and 5 nM, respectively.[1] It also shows inhibitory activity against VEGFR2, albeit at a higher concentration (IC50 ~100 nM). By binding to the ATP-binding pocket of the FGFR kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of phosphorylation effectively abrogates the activation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3]

Quantitative Data

The anti-cancer activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer types and its efficacy in reversing multidrug resistance.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Multiple Myeloma | KMS11 | <20 | [4] |

| Multiple Myeloma | KMS18 | <20 | [4] |

| Breast Cancer | MDA-MB-231 | Not specified | [5] |

| Breast Cancer | MCF-7 | Not specified | [5] |

| Breast Cancer | T-47D | Not specified | [5] |

| Small Cell Lung Cancer | H-510 | Not specified | [2] |

| Small Cell Lung Cancer | H-69 | Not specified | [2] |

| Cholangiocarcinoma | TFK-1 | ~6,600 | |

| Cholangiocarcinoma | KKU-213 | ~8,400 | |

| Cholangiocarcinoma | RBE | ~11,000 |

Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by this compound

| Cell Line | Anticancer Drug | This compound Conc. (µM) | Fold Reversal | Reference |

| KB-C2 | Colchicine | 2.5 | 11.9 | [6] |

| KB-C2 | Colchicine | 5 | 22.8 | [6] |

| KB-C2 | Paclitaxel | 2.5 | 10.3 | [6] |

| KB-C2 | Paclitaxel | 5 | 18.1 | [6] |

| KB-C2 | Vincristine | 2.5 | 9.8 | [6] |

| KB-C2 | Vincristine | 5 | 17.5 | [6] |

| HEK293/ABCB1 | Paclitaxel | 2.5 | 8.7 | [6] |

| HEK293/ABCB1 | Paclitaxel | 5 | 15.2 | [6] |

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FGFR. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.

Caption: FGFR Signaling and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in cancer research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions are listed in Table 3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Recommended Antibodies for Western Blot Analysis

| Target Protein | Supplier | Catalog No. | Dilution |

| Phospho-FGFR (Tyr653/654) | Cell Signaling Technology | 3471 | 1:1000 |

| Total FGFR1 | GeneTex | GTX133526 | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Technology | 9271 | 1:1000 |

| Total Akt | Cell Signaling Technology | 4691 | 1:1000 |

| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4370 | 1:2000 |

| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 9102 | 1:1000 |

| β-Actin | Santa Cruz Biotechnology | sc-47778 | 1:1000 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

-

Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is required.

-

Cell Seeding: Seed serum-starved cells in the upper chamber of the inserts in serum-free media containing this compound.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the stained cells under a microscope.

Caption: Workflow for In Vitro Evaluation of this compound.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer this compound or vehicle control to the mice. Dosing and route of administration can vary depending on the cancer model (e.g., 25 mg/kg daily via oral gavage or intraperitoneal injection).[7]

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.[8][9][10][11]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a valuable tool for cancer research, enabling the investigation of FGFR signaling and its role in tumorigenesis. Its potent and selective inhibitory activity makes it a relevant compound for preclinical studies aimed at developing novel targeted therapies for cancers with aberrant FGFR signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their cancer research endeavors.

References

- 1. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]

- 2. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Fibroblast Growth Factor Receptor 1 in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 10. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PD173074 in Stem Cell Biology

This compound has emerged as a critical small molecule in the field of stem cell biology, primarily due to its potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). Its application has been instrumental in dissecting the roles of FGF signaling in pluripotency, self-renewal, and differentiation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a selective, ATP-competitive tyrosine kinase inhibitor. It primarily targets the kinase domains of Fibroblast Growth Factor Receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2][3] Its high potency, approximately 1000 times greater than the common FGFR inhibitor SU5402, makes it a precise tool for studying FGF-dependent processes.[1][4] While its principal targets are FGFR1 and FGFR3, it also exhibits inhibitory activity against FGFR2, FGFR4, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][2] Notably, it shows minimal to no activity against other tyrosine kinases such as PDGFR, EGFR, c-Src, InsR, and serine/threonine kinases like MEK and PKC at concentrations effective for FGFR inhibition.[2][5][6]

Quantitative Data: Inhibitory Profile

The specificity and potency of this compound are demonstrated by its half-maximal inhibitory concentrations (IC₅₀) against various kinases. This data is crucial for determining effective working concentrations while minimizing off-target effects.

| Target Kinase | IC₅₀ Value (nM) | Reference |

| FGFR3 | 5 | [1][4][5][6] |

| FGFR1 | 21.5 | [1][4][5][6] |

| VEGFR2 (KDR) | ~100 | [2][5][6] |

| PDGFR | 17,600 | [5][6] |

| c-Src | 19,800 | [5][6] |

| EGFR | > 50,000 | [5][6] |

| InsR | > 50,000 | [5][6] |

| MEK | > 50,000 | [5][6] |

| PKC | > 50,000 | [5][6] |

Role and Application in Stem Cell Biology

The effect of this compound is highly dependent on the species and the pluripotent state of the stem cells (naïve vs. primed). This dichotomy is rooted in the different roles FGF signaling plays in these contexts.

In Mouse Stem Cells (Naïve Pluripotency):

-

Maintenance of Self-Renewal: In mouse embryonic stem cells (mESCs), FGF signaling, particularly through the ERK1/2 pathway, is a primary driver of differentiation.[2] By inhibiting FGFR, this compound suppresses differentiation, blocks neural specification, and is a key component in maintaining the undifferentiated "ground state" of naïve pluripotency.[1][2][4]

-

Facilitating Reprogramming: this compound helps convert mouse epiblast stem cells (EpiSCs), which are in a "primed" state, back to an earlier, naïve-like pluripotent state.[5][6] It also prevents the spontaneous differentiation of mouse induced pluripotent stem cells (iPSCs) after the removal of reprogramming factors.[1][2][4]

In Human Stem Cells (Primed Pluripotency):

-

Promoting Differentiation: In conventional human embryonic stem cells (hESCs), which exist in a "primed" state, FGF signaling is essential for self-renewal.[7] Consequently, the application of this compound alone promotes the differentiation of these cells.[1][2][4]

-

Inducing Naïve Pluripotency: Paradoxically, this compound is a crucial ingredient in cocktails used to reprogram primed hESCs to a naïve state.[1][2][4] When combined with inhibitors of other signaling pathways (e.g., GSK3 inhibitor CHIR99021 and MEK inhibitor PD0325901) and LIF, it helps establish and maintain human naïve pluripotency, creating hESCs with characteristics more similar to mESCs.[1][2][4]

-

Directing Lineage Specification: In the absence of FGF2, this compound can be used to efficiently direct human pluripotent stem cells towards the trophoblast lineage.[8]

In Other Stem/Progenitor Cells:

-

Oligodendrocyte Progenitors: this compound effectively inhibits FGF-2-mediated proliferation and differentiation of oligodendrocyte-lineage cells, providing a tool to study myelination.[5][6][9]

-

Cancer Stem Cells: The inhibitor has been shown to reduce the stem-like phenotype in pancreatic cancer cells by downregulating markers like Sox2 and Nanog.[10]

Signaling Pathways Modulated by this compound

This compound acts upstream in the FGF signaling cascade. By blocking the FGFR kinase, it prevents the activation of major downstream pathways that regulate key cellular processes.

Caption: this compound inhibits FGFR, blocking downstream pathways like MAPK/ERK and PI3K/AKT.

Experimental Protocols and Methodologies

A. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a crystalline solid.[2] It is soluble in DMSO and ethanol up to 100 mM.[5][6] To prepare a 10 mM stock solution, for example, dissolve 1 mg of this compound (MW: 523.67 g/mol ) in 190.9 µL of sterile, high-quality DMSO.

-

Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[2][11] Protect from light.[2] While stability in solution can vary, storage in DMSO at -20°C is generally recommended.[2]

-

Usage in Culture: For cell culture applications, thaw an aliquot and dilute it directly into the culture medium to the desired final concentration immediately before use. To avoid cellular toxicity, the final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept to a minimum, typically below 0.1%.[2]

B. Recommended Working Concentrations

The optimal concentration of this compound varies by cell type and experimental goal.

| Application | Cell Type | Recommended Concentration | Reference |

| Maintenance of mESC Self-Renewal | Mouse ESCs | 15-20 nM | [12] |

| Conversion of EpiSC to Naïve State | Mouse EpiSCs | 15-20 nM | [5][12] |

| Reprogramming hPSCs to Naïve State | Human ESCs/iPSCs | 100 nM (0.1 µM) | [8] |

| Trophoblast Differentiation | Human PSCs | 100 nM (0.1 µM) | [8] |

| Inhibition of Neurite Outgrowth | Granule Neurons | 22 nM (IC₅₀) | [13] |

C. Experimental Workflow: Conversion of Primed hPSCs to Naïve State

This workflow outlines a typical experiment for reprogramming conventional (primed) hPSCs to a naïve state using a combination of small molecules that includes this compound.

Caption: Workflow for converting primed human PSCs to a naïve state using this compound.

D. Key Experimental Assays for Validation

-

Western Blotting: To confirm the inhibition of the FGF signaling pathway, researchers can perform Western blots to analyze the phosphorylation status of FGFR itself or downstream targets like ERK1/2. A significant reduction in p-ERK levels upon this compound treatment indicates effective target engagement.[10]

-

Immunocytochemistry: Staining for pluripotency markers can validate the cellular state. For naïve pluripotency, look for the upregulation of markers like KLF4 and TFCP2L1 and the downregulation of primed markers.

-

Flow Cytometry: Useful for quantifying the percentage of cells expressing specific surface markers associated with different lineages or stem cell states.[10]

-

Functional Assays: To confirm pluripotency, perform embryoid body formation assays to test for differentiation into all three germ layers. For naïve cells, a more stringent test is the ability to form chimeras in mouse blastocyst injections, although this is highly challenging for human cells.[14]

Conclusion

This compound is an indispensable tool for manipulating and understanding the nuanced roles of FGF signaling in stem cell fate. Its high potency and selectivity allow for precise inhibition of the FGFR cascade. By understanding its context-dependent effects on naïve and primed pluripotency, researchers can effectively maintain mouse stem cells, reprogram human stem cells to a more versatile naïve state, and direct lineage specification. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in advancing stem cell research and development.

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selectscience.net [selectscience.net]

- 5. rndsystems.com [rndsystems.com]

- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 7. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]

- 8. Heightened potency of human pluripotent stem cell lines created by transient BMP4 exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PD 173074 [bio-gems.com]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Primate naïve pluripotent stem cells stall in the G1 phase of the cell cycle and differentiate prematurely during embryo colonization - preLights [prelights.biologists.com]

PD173074: A Technical Guide for Studying Fibroblast Growth Factor Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying FGF signaling, and includes visualizations of relevant pathways and workflows.

Introduction to this compound

This compound is a pyrido[2,3-d]pyrimidine compound that acts as an ATP-competitive inhibitor of the FGFR tyrosine kinase family.[1] It has been widely used as a research tool to investigate the physiological and pathological roles of FGF signaling in various biological processes, including cell proliferation, differentiation, angiogenesis, and survival.[2][3] Aberrant FGF/FGFR signaling is implicated in numerous developmental syndromes and cancers, making inhibitors like this compound valuable for both basic research and preclinical studies.[4][5]

Mechanism of Action

This compound exerts its inhibitory effects by binding to the ATP-binding pocket within the intracellular kinase domain of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor upon FGF ligand binding, thereby blocking the initiation of downstream signaling cascades.[2][6] The primary downstream pathway inhibited by this compound is the RAS-MAPK/ERK pathway, which is crucial for cell proliferation and survival.[7]

Quantitative Data: In Vitro Potency and Selectivity

This compound exhibits high potency for FGFRs, particularly FGFR1 and FGFR3, and displays selectivity over other tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) and binding affinities reported in the literature.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | ~25 | Cell-free | [2] |

| FGFR1 (autophosphorylation) | 1-5 | Cell-based | [2] |

| FGFR3 | 5 | Cell-free | |

| FGFR3 (autophosphorylation) | ~5 | Cell-based | [2] |

| VEGFR2 | 100-200 | Cell-free | [2] |

| PDGFR | >1000 x FGFR1 IC50 | Cell-free | [2] |

| c-Src | >1000 x FGFR1 IC50 | Cell-free | [2] |

| EGFR | >50000 | Cell-free | |

| InsR | >50000 | Cell-free | |

| MEK | >50000 | Cell-free | |

| PKC | >50000 | Cell-free |

Table 1: Kinase Inhibition Profile of this compound.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| KMS11 | Multiple Myeloma | <20 | MTT | [2] |

| KMS18 | Multiple Myeloma | <20 | MTT | [2] |

| NCI-H520 | Lung Cancer | 281 | SRB | [7] |

| RT-112 | Bladder Cancer | 15 | MTT | [7] |

| SW780 | Bladder Cancer | 84.3 | SRB | [7] |

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study FGF signaling.

In Vitro Kinase Assay

This protocol is adapted from a method used to determine the enzymatic activity of FGFR-1.[2]

Materials:

-

Full-length FGFR-1 kinase

-

This compound

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate

-

Substrate: 750 µg/mL random copolymer of glutamic acid and tyrosine (4:1)

-

[γ-³²P]ATP (5 µM ATP containing 0.4 µCi of [γ-³²P]ATP per incubation)

-

30% Trichloroacetic acid (TCA)

-

15% TCA

-

Glass-fiber filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a total volume of 100 µL containing assay buffer, 60 to 75 ng of FGFR-1 enzyme, the substrate, and various concentrations of this compound.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the samples at 25°C for 10 minutes.

-

Terminate the reaction by adding 30% TCA.

-

Precipitate the material onto glass-fiber filter mats.

-

Wash the filters three times with 15% TCA.

-

Determine the incorporation of ³²P into the substrate by counting the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of FGFR-1 enzymatic activity (IC50) by graphical analysis.

Cell Viability (MTT) Assay

This protocol is a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KMS11, RT112)

-

Complete culture medium

-

This compound

-

aFGF/heparin (optional, for stimulating FGF signaling)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing increasing concentrations of this compound. If studying the inhibition of FGF-induced proliferation, add aFGF/heparin to the appropriate wells.

-

Incubate the cells for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the untreated control and plot the results to determine the IC50 value.

Western Blotting for FGFR and ERK Phosphorylation

This protocol describes the detection of phosphorylated FGFR and its downstream target ERK to confirm the inhibitory activity of this compound.

Materials:

-

Cell line of interest

-

This compound

-

FGF2 (or other appropriate FGF ligand)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-FGFR (e.g., p-FGFR Tyr653/654)

-

Total FGFR

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours if investigating ligand-induced phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with FGF2 for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for drug formulation (e.g., 0.5% carboxymethyl cellulose)

-

Calipers

Procedure:

-

Subcutaneously inject 1-10 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. A common oral administration formulation involves dissolving this compound in a vehicle suitable for gavage.

-

Administer this compound or vehicle to the respective groups daily via oral gavage. A typical dose is 50 mg/kg.[5]

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the FGF signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

References

- 1. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The FGFR1 inhibitor this compound induces mesenchymal–epithelial transition through the transcription factor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

PD173074 molecular weight and chemical formula

An In-depth Analysis of a Potent FGFR and VEGFR Inhibitor

This technical guide provides a comprehensive overview of PD173074, a potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Core Molecular and Biochemical Data

This compound is a well-characterized ATP-competitive inhibitor with high affinity for FGFR1 and FGFR3. The following table summarizes its key quantitative data.

| Property | Value | Citations |

| Molecular Weight | 523.67 g/mol | [1] |

| Chemical Formula | C₂₈H₄₁N₇O₃ | [1] |

| IC₅₀ (FGFR1) | 21.5 - 25 nM | [1] |

| IC₅₀ (FGFR3) | 5 nM | [1] |

| IC₅₀ (VEGFR2) | 100 - 200 nM | [1] |

| Ki (FGFR1) | ~40 nM | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the kinase domain of FGFRs and VEGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this compound include the RAS-RAF-MAPK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, and angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase, such as FGFR1.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

ATP (with γ-³²P-ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add 25 µL of the kinase reaction buffer containing the recombinant FGFR1 kinase.

-

Add 25 µL of the Poly(Glu, Tyr) substrate to each well.

-

Add 25 µL of the this compound dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (containing γ-³²P-ATP) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter mat.

-

Wash the filter mat multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Autophosphorylation Inhibition Assay

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase (e.g., FGFR1 or VEGFR2) in a cellular context.

Materials:

-

Cells expressing the target receptor (e.g., NIH-3T3 cells overexpressing FGFR1 or VEGFR2)

-

This compound

-

Ligand (e.g., FGF2 for FGFR1, VEGF for VEGFR2)

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-FGFR/VEGFR, anti-total-FGFR/VEGFR, and appropriate secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed the cells in culture plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against the total receptor to confirm equal loading.

-

Quantify the band intensities to determine the inhibition of autophosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-